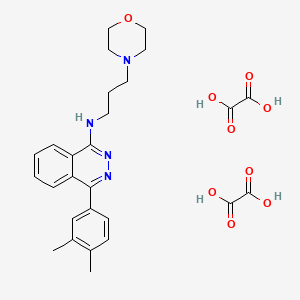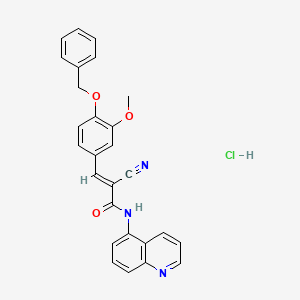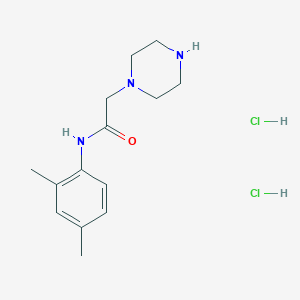
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a phthalazine derivative and has shown promising results in various studies related to its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in the inflammatory response and tumor growth. It is also believed to have an effect on the central nervous system, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid have been studied extensively. It has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases, and has shown promising results in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid in lab experiments include its potential as a therapeutic agent for various diseases, its stability, and its relatively simple synthesis method. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid. One direction is to further study its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify potential targets for therapeutic intervention. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop more efficient synthesis methods for large-scale production.
Synthesis Methods
The synthesis of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid involves the reaction of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine with oxalic acid in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and filtration.
Scientific Research Applications
The scientific research application of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is mainly focused on its potential as a therapeutic agent. This compound has shown promising results in various studies related to its anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O.2C2H2O4/c1-17-8-9-19(16-18(17)2)22-20-6-3-4-7-21(20)23(26-25-22)24-10-5-11-27-12-14-28-15-13-27;2*3-1(4)2(5)6/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,26);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPUBNSYTXFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN4CCOCC4)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)

![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B7452323.png)





![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)
![Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate](/img/structure/B7452389.png)